Cellular tumor antigen p53, specifically the peptide sequence from amino acids 217 to 225, plays a crucial role in cellular mechanisms related to tumor suppression and regulation of the cell cycle. The full-length p53 protein is a well-studied tumor suppressor encoded by the TP53 gene, which is frequently mutated in various cancers, making it a focal point in cancer research and therapy development. The sequence 217-225 is part of the larger context of p53's functionality, contributing to its ability to regulate transcription and respond to cellular stressors.
The TP53 gene is located on chromosome 17p13.1 in humans and encodes a protein that consists of 393 amino acids. The protein has several functional domains, including the transactivation domain, DNA-binding domain, tetramerization domain, and regulatory domain. The p53 protein undergoes extensive post-translational modifications that influence its stability and activity, making it a dynamic regulator of cellular processes .
Cellular tumor antigen p53 can be classified as a transcription factor and a tumor suppressor protein. It is involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair. The classification of p53 reflects its essential role in maintaining genomic stability and preventing oncogenesis .
The synthesis of the peptide sequence corresponding to cellular tumor antigen p53 (217-225) can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The peptide sequence for cellular tumor antigen p53 (217-225) consists of nine amino acids. Its structure can be influenced by factors such as post-translational modifications and interactions with other proteins or nucleic acids.
The molecular weight of this peptide can be calculated based on its amino acid composition. For example, if we consider the sequence contains standard amino acids, its molecular weight would approximately range between 900 to 1200 Daltons depending on specific residues present.
Cellular tumor antigen p53 participates in several biochemical reactions that are crucial for its function as a tumor suppressor:
These modifications can be analyzed through techniques such as Western blotting or mass spectrometry, allowing researchers to study how different stress signals modulate p53 activity.
The mechanism of action for cellular tumor antigen p53 involves several steps:
Research indicates that over 300 genes are directly regulated by p53, highlighting its extensive role in maintaining cellular integrity .
Relevant analyses can include circular dichroism spectroscopy to study conformational changes upon binding or modification.
Cellular tumor antigen p53 (217-225) has significant applications in research:
The p53 protein, initially discovered in 1979 as a cellular partner of simian virus 40 (SV40) large T-antigen, was mistakenly classified as an oncogene due to its elevated expression in transformed cells [1] [7]. Early studies utilized p53 cDNA cloned from tumor cells, which inadvertently contained mutations that conferred dominant-negative and gain-of-function properties [1] [4]. By 1989, pivotal studies revealed that wild-type p53 (wt p53) acts as a bona fide tumor suppressor:
This redefinition positioned p53 as the "guardian of the genome," coordinating responses to DNA damage, oncogene activation, and cellular stress [10].
The p53 protein comprises seven structured domains that enable its function as a transcription factor [5] [9] [10]:
Table 1: Structural Domains of Human p53
Domain | Residues | Function | Pathological Relevance |
---|---|---|---|
N-terminal TAD | 1–61 | Recruits coactivators (e.g., CBP/p300) | Phosphorylation regulates stability |
Proline-rich region (PRD) | 61–92 | Mediates apoptosis and SH3-domain interactions | Required for efficient growth suppression |
DNA-binding domain (DBD) | 102–292 | Sequence-specific DNA recognition via loop-sheet-helix motif | ~90% of cancer mutations occur here |
Nuclear localization signal | 316–325 | Facilitates nuclear import | Mutations cause cytoplasmic sequestration |
Oligomerization domain (OD) | 326–355 | Forms tetramers via β-strand/α-helix interactions | Dominant-negative mutations disrupt function |
C-terminal regulatory domain | 356–393 | Modulates DNA binding via electrostatic interactions | Post-translational modifications fine-tune activity |
Key mechanistic insights:
Table 2: Key Structural Features of the p53 DBD
Feature | Description | Impact of Mutations |
---|---|---|
Loop L1 | Residues 113–123; contacts DNA major groove | R175H disrupts zinc coordination, misfolding DBD |
β-sandwich scaffold | Provides structural integrity | R248Q/W destabilizes core, reducing DNA affinity |
Zinc-binding site | Coordinated by Cys176, His179, Cys238, Cys242 | Metal loss compromises stability |
DNA interface | Loop L3 (residues 237–250) and helix H2 | R273H/C directly impairs DNA contact |
The p53 peptide spanning residues 217–225 (sequence LLGRNSFEV) resides within the DBD’s α-helical region and serves dual roles in cellular signaling and immune recognition:
Structural Role in p53 Function
Role as an Immunogenic Epitope
Table 3: Immunological Characteristics of p53 (217-225) Epitope
Parameter | Details | Clinical Relevance |
---|---|---|
HLA Restriction | HLA-A0201, HLA-A2402 | Broad population coverage |
T cell Recognition | CD8+ T cells in 30–40% of HLA-matched cancer patients | Correlates with tumor regression in vaccine trials |
Expression in Tumors | Overexpressed in p53-mutated cancers (>80% of SCCHN, ovarian, lung) | Targetable across multiple cancer types |
Immune Suppression | Elevated Tregs in SCCHN patients reduce epitope-specific responses | Suggests need for combo therapies (e.g., anti-PD-1) |
Therapeutic Implications
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